![molecular formula C22H36OP2 B2621969 [1-(2R,5R)-2,5-Diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-1-oxide]benzene CAS No. 924294-55-3](/img/structure/B2621969.png)
[1-(2R,5R)-2,5-Diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-1-oxide]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[1-(2R,5R)-2,5-Diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-1-oxide]benzene is a useful research compound. Its molecular formula is C22H36OP2 and its molecular weight is 378.477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that this compound is used to prepare the duphos-rhodium metal complex , which suggests that its targets could be related to the catalytic processes in which this complex is involved.
Mode of Action
The mode of action of [1-(2R,5R)-2,5-Diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-1-oxide]benzene involves its use as a chiral ligand in the preparation of the Duphos-Rhodium metal complex . This complex is used as a catalyst in asymmetric hydrogenation reactions . The compound’s interaction with its targets likely involves the formation of coordinate bonds with the metal center of the complex, facilitating the asymmetric hydrogenation process.
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role in asymmetric hydrogenation reactions . These reactions are crucial in the synthesis of chiral molecules, which are important in many biological systems. The downstream effects of these reactions can include the production of enantiomerically pure compounds, which can have significant impacts in fields such as pharmaceuticals and agrochemicals.
Result of Action
The molecular and cellular effects of this compound’s action are related to its role in facilitating asymmetric hydrogenation reactions . By acting as a chiral ligand in the Duphos-Rhodium metal complex, it enables the selective production of one enantiomer over the other in these reactions, which can have significant implications in the synthesis of chiral molecules.
Biochemical Analysis
Biochemical Properties
[1-(2R,5R)-2,5-Diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-1-oxide]benzene plays a crucial role in biochemical reactions as a chiral ligand. It interacts with enzymes and proteins, particularly those involved in catalytic processes. The compound forms complexes with metals like rhodium, which then interact with substrates to facilitate asymmetric hydrogenation. These interactions are highly specific, allowing for the selective production of enantiomerically pure compounds .
Cellular Effects
The effects of this compound on cells are primarily observed in its role as a catalyst. It influences cell function by participating in reactions that produce chiral molecules, which can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to produce specific enantiomers can lead to changes in the biological activity of the resulting molecules, thereby impacting various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with metal ions, such as rhodium. These metal-ligand complexes then interact with substrates to catalyze asymmetric hydrogenation reactions. The compound’s chiral nature allows it to selectively bind to specific substrates, facilitating the production of enantiomerically pure products. This selective binding is crucial for the compound’s role in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of maintaining optimal conditions for its use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively catalyzes reactions without causing adverse effects. At higher doses, toxic effects can be observed, including disruptions in cellular function and metabolism. Threshold effects have been identified, indicating the importance of precise dosage control in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a chiral ligand. It interacts with enzymes and cofactors that facilitate asymmetric hydrogenation reactions. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity within cells. The compound’s role in producing specific enantiomers can also impact the biological activity of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can influence its activity and effectiveness in catalyzing biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. The compound’s localization is crucial for its role in catalyzing reactions and producing enantiomerically pure products .
Properties
IUPAC Name |
(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethyl-1λ5-phospholane 1-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36OP2/c1-5-17-13-14-18(6-2)24(17)21-11-9-10-12-22(21)25(23)19(7-3)15-16-20(25)8-4/h9-12,17-20H,5-8,13-16H2,1-4H3/t17-,18-,19-,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNSFIIPVBDTTF-UAFMIMERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3CC)CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC[C@H](P1C2=CC=CC=C2P3(=O)[C@@H](CC[C@H]3CC)CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36OP2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE](/img/structure/B2621886.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-hydroxypyridine-3-carboxamide](/img/structure/B2621890.png)
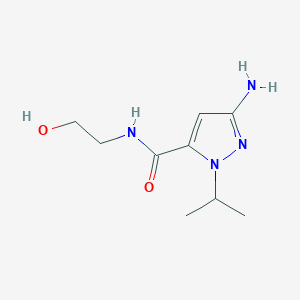
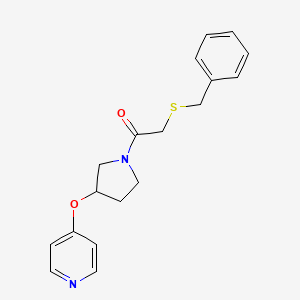
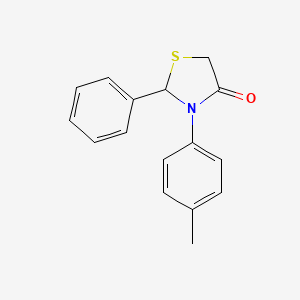

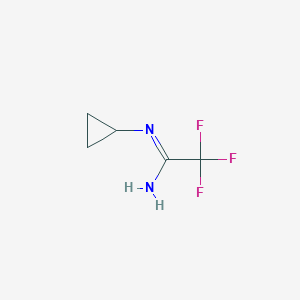
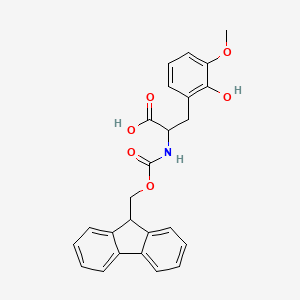
![2-[(3E)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B2621903.png)

![3-(4-chlorobenzyl)-1-(3,4-dichlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2621907.png)
![Methyl 3,5-dichloro-4-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B2621908.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2621909.png)
